1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-
Description
1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O/c1-3-24-9-11-25(12-10-24)13-16-21-17(19)23-18(22-16)20-14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQELPVKFGYPVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134541 | |
| Record name | N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827004-74-0 | |
| Record name | N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827004-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- typically involves the condensation of appropriate amines with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reactions. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently purified and characterized .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new triazine compounds with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The compound N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- has been studied for its ability to inhibit tumor growth in various cancer cell lines. Mechanistic studies suggest that the compound induces apoptosis and disrupts cell cycle progression in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this triazine derivative showed potent activity against breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features allow it to interact with microbial membranes effectively, leading to cell lysis.
Case Study:
In a study reported in Pharmaceutical Biology, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of existing antibiotics .
Herbicide Development
Triazine compounds are known for their herbicidal properties. The specific derivative under consideration has been explored for its potential as a selective herbicide. Its mode of action involves inhibiting photosynthesis in target weed species.
Case Study:
Research published in Weed Science indicated that formulations containing N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- showed effective control of common agricultural weeds without affecting crop yield .
Polymer Synthesis
The compound's reactivity allows it to serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to electronic devices.
Case Study:
A study highlighted in Macromolecules demonstrated the successful incorporation of this triazine derivative into polymer matrices, resulting in materials with improved flame retardancy and durability .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular modeling studies have shown that the compound can interact with both the catalytically active sites and peripheral anionic sites of enzymes, leading to mixed-type inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N2-(2-methylthio)phenyl-: Similar structure but with a methylthio group instead of ethoxyphenyl.
1,3,5-Triazine-2,4-diamine, N2-phenyl-: Lacks the ethoxy and piperazinyl groups, making it less complex.
1,3,5-Triazine-2,4-diamine, N2-(2-methoxyphenyl)-: Contains a methoxy group instead of ethoxyphenyl
Uniqueness
The presence of both ethoxyphenyl and ethyl-piperazinyl groups in 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- imparts unique chemical properties, such as enhanced solubility and specific binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- (commonly referred to as Y020-6682) is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H26F3N7O
- Molecular Weight : 473.5 g/mol
- LogP : 4.371 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.32 (low solubility)
These properties suggest that Y020-6682 may exhibit significant bioactivity due to its structural characteristics and ability to interact with biological targets.
Biological Activities
-
Antiviral Activity
- Triazine derivatives have been reported to possess antiviral properties against various viruses. Studies indicate that compounds similar to Y020-6682 can inhibit viral replication effectively. For instance, derivatives have shown activity against the Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .
-
Anticancer Properties
- The triazine scaffold is known for its anticancer potential. Research has demonstrated that certain triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Antimicrobial Activity
The biological activity of Y020-6682 is likely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many triazine derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
- DNA Interaction : Some studies suggest that triazines can intercalate into DNA or RNA structures, thereby preventing replication and transcription processes.
Case Studies
Several studies highlight the biological efficacy of triazine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5-triazine-2,4-diamine derivatives, and how do reaction conditions influence yield and purity?
- Methodology :
- Multi-step synthesis is common, starting with cyanuric chloride reacting with amines (e.g., 4-ethoxyphenylamine, 4-ethylpiperazine) under controlled conditions .
- Key parameters include solvent choice (polar aprotic solvents like DMF or dichloromethane), temperature (0–60°C), and stoichiometric ratios .
- Purification methods: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyanuric chloride + 4-ethoxyphenylamine (0°C, DCM) | 65–75 | 90–95% |
| 2 | Substitution with 4-ethylpiperazine (40°C, DMF) | 50–60 | 85–90% |
| 3 | Final purification (recrystallization) | — | >98% |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C NMR. For example, the 4-ethylpiperazinyl methyl group shows a singlet at δ 3.5–3.7 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H] at m/z 415) verify molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are used to screen for activity?
- Methodology :
- Anticancer Activity : MTT assays against leukemia (e.g., K562 cells) with IC values calculated .
- Antiviral Screening : Plaque reduction assays for RNA viruses (e.g., influenza A) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. The 4-ethylpiperazinyl group shows hydrogen bonding with Asp831 .
- Enzyme Inhibition Assays : Measure IC against purified enzymes (e.g., reverse transcriptase for antiviral activity) .
- Data Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Asp831, hydrophobic interaction with Leu694 |
| HIV RT | -8.7 | π-Stacking with Tyr181 |
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs with substituents like 4-chlorophenyl vs. 4-ethoxyphenyl. Electron-donating groups (e.g., ethoxy) enhance solubility but reduce kinase inhibition .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs .
- Data Table :
| Substituent (R) | LogP | IC (EGFR, nM) |
|---|---|---|
| 4-Ethoxyphenyl | 2.1 | 85 ± 5 |
| 4-Chlorophenyl | 3.4 | 42 ± 3 |
| 4-Methylphenyl | 2.8 | 120 ± 10 |
Q. How can contradictory data in biological activity across studies be resolved?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based assays to rule out false positives .
- Batch Consistency : Ensure compound purity (>98%) via HPLC and elemental analysis .
- Experimental Replication : Repeat assays under standardized conditions (e.g., 48h incubation, 5% CO) .
Key Challenges and Best Practices
- Synthetic Scalability : Continuous flow synthesis improves reproducibility for multi-step reactions .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay noise .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific cell lines) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
